molecular formula C17H25N3O2 B256047 2-(4-benzoyl-1-piperazinyl)-N-isopropylpropanamide

2-(4-benzoyl-1-piperazinyl)-N-isopropylpropanamide

Cat. No.: B256047
M. Wt: 303.4 g/mol
InChI Key: NQSVEIJETBBENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylpiperazin-1-yl)-N-isopropylpropanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoyl-1-piperazinyl)-N-isopropylpropanamide typically involves the reaction of 4-benzoylpiperazine with N-isopropylpropanamide under specific conditions. The process may include steps such as:

    Formation of 4-benzoylpiperazine: This can be achieved by reacting piperazine with benzoyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The 4-benzoylpiperazine is then coupled with N-isopropylpropanamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzoylpiperazin-1-yl)-N-isopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Benzoylpiperazin-1-yl)-N-isopropylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a potential drug candidate.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-benzoyl-1-piperazinyl)-N-isopropylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-(4-Benzoylpiperazin-1-yl)quinoline: Studied for its anticancer properties.

    2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide: Evaluated as carbonic anhydrase inhibitors.

Uniqueness

2-(4-Benzoylpiperazin-1-yl)-N-isopropylpropanamide stands out due to its unique structural features and potential applications across various scientific fields. Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a compound of significant interest in research and development.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-N-propan-2-ylpropanamide

InChI

InChI=1S/C17H25N3O2/c1-13(2)18-16(21)14(3)19-9-11-20(12-10-19)17(22)15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,18,21)

InChI Key

NQSVEIJETBBENG-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C(C)N1CCN(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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